molecular formula C5H3I3S B095629 2,3,5-Triiodo-4-methylthiophene CAS No. 16488-62-3

2,3,5-Triiodo-4-methylthiophene

Cat. No.: B095629
CAS No.: 16488-62-3
M. Wt: 475.86 g/mol
InChI Key: JIHAFAYYNYZRII-UHFFFAOYSA-N
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Description

2,3,5-Triiodo-4-methylthiophene is an organic compound with the chemical formula C6H3I3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of three iodine atoms and a methyl group on the thiophene ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triiodo-4-methylthiophene typically involves the iodination of 2-methylthiophene. One common method is the use of iodine and iodic acid as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the thiophene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Triiodo-4-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium or nickel catalysts are commonly employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds or other complex structures.

Scientific Research Applications

2,3,5-Triiodo-4-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Triiodo-4-methylthiophene involves its ability to undergo various chemical transformations due to the presence of iodine atoms. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,5-triiodo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I3S/c1-2-3(6)5(8)9-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHAFAYYNYZRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296446
Record name 2,3,5-triiodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16488-62-3
Record name NSC109391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-triiodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2,4,5-TRIIODOTHIOPHENE
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